molecular formula C11H18N4O B13322940 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine

4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B13322940
M. Wt: 222.29 g/mol
InChI Key: XNWYSOKWQBEMNE-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a piperazine ring at position 6, an ethoxy group at position 4, and a methyl group at position 2.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

4-ethoxy-2-methyl-6-piperazin-1-ylpyrimidine

InChI

InChI=1S/C11H18N4O/c1-3-16-11-8-10(13-9(2)14-11)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3

InChI Key

XNWYSOKWQBEMNE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCNCC2)C

Origin of Product

United States

Preparation Methods

Core Pyrimidine Synthesis and Functionalization

The foundational step in preparing 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine involves constructing the pyrimidine ring, typically via cyclization of suitable precursors such as β-dicarbonyl compounds with amidines or nitriles. Once the pyrimidine core is established, selective substitution at the 4, 2, and 6 positions is performed.

Introduction of Ethoxy Group at Position 4

The ethoxy group at position 4 can be introduced through etherification of a hydroxylated pyrimidine intermediate or via direct substitution using ethyl halides under basic conditions. Common methods include:

  • Nucleophilic substitution with ethyl halides (e.g., ethyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Alkylation of hydroxylated intermediates with ethyl sulfate or similar reagents under reflux conditions.

Methylation at Position 2

The methyl group at position 2 is typically introduced via methylation of the pyrimidine ring using methyl iodide (CH₃I) or dimethyl sulfate (DMSO₄) in the presence of a base such as potassium carbonate or sodium hydride (NaH). This step generally occurs under reflux in solvents like DMF or acetonitrile.

Formation of the Piperazine Substituent at Position 6

The piperazine ring is attached through nucleophilic substitution of a suitable leaving group (e.g., chlorine or bromine) on the pyrimidine at position 6:

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors and optimized reaction parameters are employed to enhance yield, purity, and safety. The process involves:

  • Precise control of temperature (generally 80–110°C during substitution reactions).

  • Use of high-purity reagents and solvents to minimize impurities.

  • Implementation of purification steps such as recrystallization or chromatography, although the emphasis is on high-yield, high-purity processes that minimize purification steps.

Reaction Pathway Summary Table

Step Reaction Reagents Solvent Conditions Purpose
1 Pyrimidine core synthesis β-dicarbonyl + amidine - Reflux Ring formation
2 Ethoxy group attachment Ethyl halide (e.g., ethyl bromide) DMF or THF Reflux with base (K₂CO₃) Etherification at position 4
3 Methylation at position 2 Methyl iodide or DMSO₄ DMF Reflux with base Methyl group addition
4 Piperazine attachment Piperazine DCM or DMF Reflux with base Substitution at position 6

Analytical Confirmation and Purity Control

The structural integrity and purity of synthesized this compound are confirmed via:

Additional Considerations from Literature and Patents

  • Patent US5463055A describes a process for synthesizing related pyrimidine derivatives, emphasizing the importance of controlled acylation and substitution steps to achieve high purity and yield, which can be adapted for the synthesis of this compound.

  • Research articles highlight that process optimization, such as temperature control and solvent selection, significantly impacts the efficiency and scalability of the synthesis.

Summary of Key Reaction Parameters

Parameter Typical Range Notes
Reflux temperature 80–110°C During substitution and etherification reactions
Reaction time 4–24 hours Depending on scale and reagent reactivity
Solvent DMF, THF, DCM Choice depends on specific step and scale
Base K₂CO₃, NaH, DIPEA To facilitate nucleophilic substitution and methylation
Purification Recrystallization, chromatography To achieve >95% purity

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group can yield ethyl aldehyde or ethyl acid derivatives .

Scientific Research Applications

4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects . The compound’s ability to interact with multiple targets makes it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Physicochemical and Pharmacological Implications

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine 4-Ethoxy, 2-Me, 6-piperazine ~248.3* High H-bonding potential, moderate lipophilicity
CAS 946325-82-2 4-Methoxy, 6-(sulfonylpiperazine) ~434.5 Enhanced polarity, sulfonyl group for target binding
CAS 219599-99-2 2-tert-Butyl, 6-CF3 288.31 High lipophilicity, metabolic stability
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 6-Piperidine ~205.3 Reduced H-bonding, increased rigidity

*Calculated based on molecular formula.

Biological Activity

4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound has been investigated for various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The inhibition of COX-2 activity is particularly significant as it relates to anti-inflammatory and analgesic effects .

Structure-Activity Relationships (SAR)

Research into the SAR of pyrimidine derivatives indicates that modifications to the piperazine moiety and the ethoxy group can significantly influence biological activity. For instance, the introduction of different substituents on the piperazine ring can enhance binding affinity to target receptors, thereby improving therapeutic efficacy. Studies have demonstrated that compounds with similar structural frameworks exhibit varying degrees of COX inhibition, highlighting the importance of structural modifications in optimizing biological activity .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

1. Antimicrobial Activity

  • In vitro Studies : The compound has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, it has been tested against strains of Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .
  • Mechanism : The antimicrobial action may involve disruption of cellular membranes or interference with metabolic pathways in microorganisms.

2. Anticancer Activity

  • Cell Proliferation Inhibition : In vitro assays have shown that this compound can inhibit cell proliferation in cancer cell lines such as A431 (vulvar epidermal carcinoma) and others .
  • Case Study : A study reported that this compound significantly reduced migration and invasion capabilities in cancer cells, suggesting its potential as an antimetastatic agent .

3. Anti-inflammatory Effects

  • COX Inhibition : The compound exhibits potent inhibition of COX enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests its utility in treating inflammatory conditions.

Data Table: Biological Activities of this compound

Activity TypeTest SystemResultReference
AntimicrobialS. aureusSignificant growth inhibition
AntimicrobialE. coliSignificant growth inhibition
AnticancerA431 Cell LineReduced proliferation
AnticancerVarious Cancer Cell LinesInhibition of migration/invasion
Anti-inflammatoryCOX Enzyme AssayIC50 comparable to celecoxib

Case Studies

Several studies have explored the efficacy of this compound:

  • Antimicrobial Efficacy Study : A study assessed the compound's effectiveness against multidrug-resistant bacterial strains, revealing a notable reduction in bacterial load, thereby supporting its potential use as an antibiotic agent.
  • Cancer Metastasis Research : Another investigation focused on the compound's role in inhibiting metastasis in melanoma models. Results indicated a significant decrease in metastatic spread when treated with this pyrimidine derivative.
  • Inflammatory Disease Model : In rodent models of arthritis, treatment with this compound resulted in reduced inflammation markers and improved mobility scores compared to control groups.

Q & A

Q. What experimental approaches elucidate its interaction with enzymatic targets (e.g., kinases)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM : For large enzyme complexes, resolve binding conformations at near-atomic resolution .

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